2-(1-Methylindol-5-yl)ethanol
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Overview
Description
2-(1-Methylindol-5-yl)ethanol is an organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound features an indole ring substituted with a methyl group at the 1-position and an ethanol group at the 2-position. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Methylindol-5-yl)ethanol can be achieved through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring . Another method includes the Bartoli reaction, which uses a Grignard reagent to form the indole ring from ortho-substituted nitroarenes .
Industrial Production Methods
Industrial production of indole derivatives often involves large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically requires heating the reactants in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
2-(1-Methylindol-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of 2-(1-Methylindol-5-yl)acetaldehyde.
Reduction: Formation of 2-(1-Methylindolin-5-yl)ethanol.
Substitution: Formation of various substituted indole derivatives depending on the electrophile used.
Scientific Research Applications
2-(1-Methylindol-5-yl)ethanol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(1-Methylindol-5-yl)ethanol involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, modulating their activity. The exact mechanism depends on the specific biological activity being studied. For example, in anticancer research, indole derivatives may inhibit cell proliferation by interfering with cell signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-Methylindole: Lacks the ethanol group, making it less polar and potentially less biologically active.
1-Methylindole: Lacks the ethanol group and has different substitution patterns, affecting its reactivity and biological properties.
Indole-3-acetic acid: Contains a carboxylic acid group instead of an ethanol group, leading to different biological activities.
Uniqueness
2-(1-Methylindol-5-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and ethanol groups enhances its solubility and reactivity, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C11H13NO |
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Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(1-methylindol-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c1-12-6-4-10-8-9(5-7-13)2-3-11(10)12/h2-4,6,8,13H,5,7H2,1H3 |
InChI Key |
YFWPOUZLJQFZOX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=CC(=C2)CCO |
Origin of Product |
United States |
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